(4-Cyclopentyl-3-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopentyl-3-fluorophenyl)boronic acid is an organoboron compound with the molecular formula C11H14BFO2. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentyl-3-fluorophenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentyl-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
(4-Cyclopentyl-3-fluorophenyl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Cyclopentyl-3-fluorophenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which can facilitate the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the cyclopentyl group.
3-Fluorophenylboronic acid: Similar but with the fluorine atom in a different position on the phenyl ring.
Uniqueness
(4-Cyclopentyl-3-fluorophenyl)boronic acid is unique due to the presence of both a cyclopentyl group and a fluorine atom on the phenyl ring. This combination of functional groups can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H14BFO2 |
---|---|
Molecular Weight |
208.04 g/mol |
IUPAC Name |
(4-cyclopentyl-3-fluorophenyl)boronic acid |
InChI |
InChI=1S/C11H14BFO2/c13-11-7-9(12(14)15)5-6-10(11)8-3-1-2-4-8/h5-8,14-15H,1-4H2 |
InChI Key |
CQLKOKHJDLYYLS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CCCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.